(2R)-4-Benzylmorpholine-2-carboxylic acid hydrochloride
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Overview
Description
(2R)-4-Benzylmorpholine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a benzyl group and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Benzylmorpholine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Benzylmorpholine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
(2R)-4-Benzylmorpholine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-4-Benzylmorpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The benzyl group and the morpholine ring play crucial roles in binding to the active site of enzymes, thereby modulating their activity. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- (2R)-4-Benzylmorpholine-2-carboxylic acid
- (2S)-4-Benzylmorpholine-2-carboxylic acid
- 4-Benzylmorpholine
Uniqueness
(2R)-4-Benzylmorpholine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. The hydrochloride salt form enhances its solubility, making it more suitable for various applications compared to its free base form. The presence of the benzyl group and the morpholine ring provides a versatile scaffold for further chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H16ClNO3 |
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Molecular Weight |
257.71 g/mol |
IUPAC Name |
(2R)-4-benzylmorpholine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H/t11-;/m1./s1 |
InChI Key |
CEDXMALCJZSQHA-RFVHGSKJSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)C(=O)O.Cl |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
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